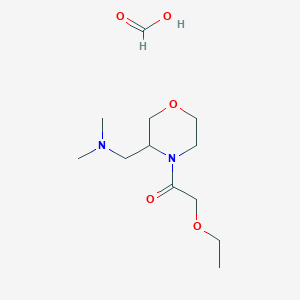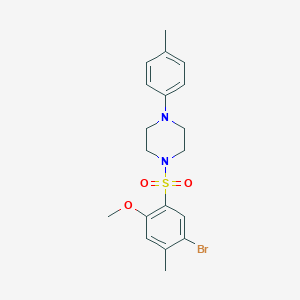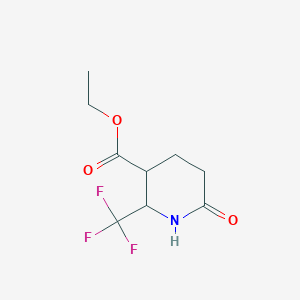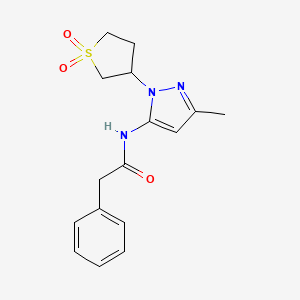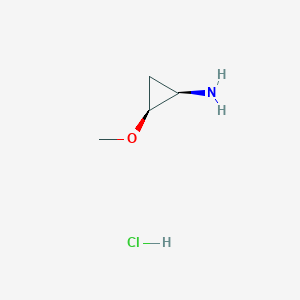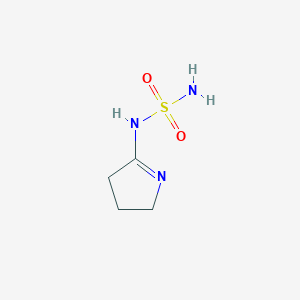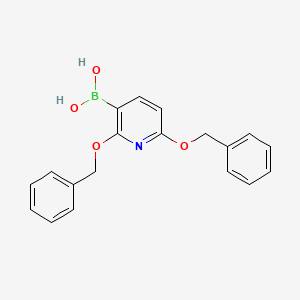
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid, also known as BBP, is a boronic acid derivative. It has a molecular weight of 335.17 . The IUPAC name for this compound is 2,6-bis(benzyloxy)-3-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is C19H18BNO4 . The InChI code for this compound is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis
While the specific chemical reactions involving 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid are not provided in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2,6-Bis(benzyloxy)pyridin-3-ylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere and under -20°C .Applications De Recherche Scientifique
Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers synthesized from derivatives of 3,5-dihydroxy benzoates, similar in structure modification to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid," show significant promise in photophysical properties. These compounds, featuring aromatic carboxylic acids, have been leveraged for their luminescence efficiencies, especially in solid-state applications, showcasing their potential in light-harvesting and luminescent materials (Sivakumar et al., 2011).
Conducting Polymers from Electropolymerization
Research on conducting polymers from low oxidation potential monomers based on pyrrole, similar to the pyridine derivatives, outlines a pathway to synthesize materials with stable electrically conducting forms. These materials, due to their low oxidation potentials, exhibit significant stability, making them suitable for applications in conducting polymers and potentially for electronic devices (Sotzing et al., 1996).
Heteroatomic Conjugated Polymers for Luminescence
In the realm of heteroatomic conjugated polymers, the protonation and subsequent intramolecular hydrogen bonding have been explored to tune chain structure and luminescence. This technique, applicable to pyridine-based polymers, offers a novel mechanism for adjusting the absorption and emission profiles, suggesting potential applications in optoelectronic devices (Monkman et al., 2002).
Novel Polyimides with Pyridine Moieties
The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers has been studied for their inherent viscosities, solubility, thermal stability, and mechanical properties. These findings indicate that pyridine-based polyimides could serve as materials with excellent thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).
Selective Extraction of Americium(III)
Research into hydrophobic, tridentate nitrogen heterocyclic reagents similar to "2,6-Bis(benzyloxy)pyridin-3-ylboronic acid" has shown enhanced separations of americium(III) from europium(III) in nitric acid. These studies suggest potential applications in selective metal extraction and purification processes, highlighting the compound's role in advanced separation technologies (Hudson et al., 2006).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFPLDOCKBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)pyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
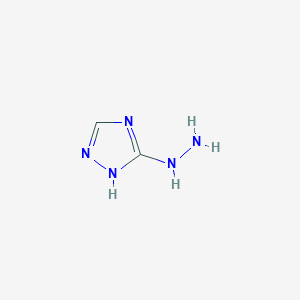
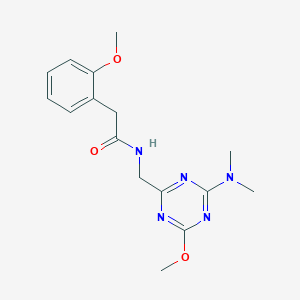
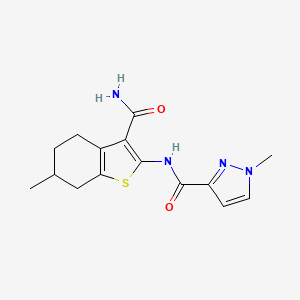
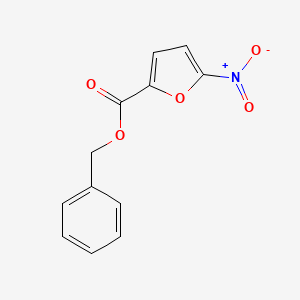
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
